molecular formula C12H14O4 B6280993 2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid CAS No. 2649243-89-8

2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid

Cat. No. B6280993
CAS RN: 2649243-89-8
M. Wt: 222.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid, commonly known as 2-MEPEA, is a compound that has been studied for its potential applications in the field of science. 2-MEPEA is a synthetic compound that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2-MEPEA has been studied for its potential applications in various scientific fields. It has been used as a reagent for the synthesis of various compounds, including amides, esters, and thioesters. Additionally, 2-MEPEA has been studied for its potential applications in the field of medicinal chemistry. It has been used to synthesize a variety of drug-like compounds, including nonsteroidal anti-inflammatory drugs, antimicrobial agents, and antifungal agents.

Mechanism of Action

The exact mechanism of action of 2-MEPEA is not yet fully understood. However, it is believed that 2-MEPEA binds to certain receptors in the body, thus altering the activity of certain enzymes and hormones. Additionally, 2-MEPEA has been found to interact with various proteins, which may affect the activity of certain enzymes and hormones.
Biochemical and Physiological Effects
2-MEPEA has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and hormones, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 2-MEPEA has been found to have anti-inflammatory, antimicrobial, and antifungal properties.

Advantages and Limitations for Lab Experiments

2-MEPEA has several advantages for use in laboratory experiments. It is easily synthesized and purified, and is relatively inexpensive. Additionally, 2-MEPEA has been found to have a wide range of biochemical and physiological effects. However, there are some limitations to using 2-MEPEA in laboratory experiments. It is not yet fully understood how 2-MEPEA interacts with various proteins, and the precise mechanism of action is still unknown. Additionally, 2-MEPEA is not approved for use in humans, and thus it is not suitable for use in clinical trials.

Future Directions

Despite the limitations of 2-MEPEA, there are several potential future directions for its use. Further research is needed to understand the exact mechanism of action and to determine how 2-MEPEA interacts with various proteins. Additionally, further research is needed to determine the precise biochemical and physiological effects of 2-MEPEA. Additionally, further research is needed to determine the potential applications of 2-MEPEA in the field of medicinal chemistry. Finally, further research is needed to determine the potential applications of 2-MEPEA in other scientific fields.

Synthesis Methods

2-MEPEA can be synthesized via a two-step reaction process. The first step involves the reaction of 2-methoxy-4-hydroxybenzaldehyde and prop-1-en-1-ol in the presence of acetic acid and sodium acetate. This reaction yields 2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid, which is then purified and isolated. The second step involves the reaction of 2-MEPEA with acetic anhydride in the presence of aqueous sodium hydroxide. This reaction yields 2-MEPEA as a final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid' involves the reaction of 2-methoxy-4-hydroxyphenylacetic acid with propenal in the presence of a base to form the desired product.", "Starting Materials": [ "2-methoxy-4-hydroxyphenylacetic acid", "Propenal", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-4-hydroxyphenylacetic acid in a suitable solvent (e.g. ethanol).", "Step 2: Add propenal to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid formed during the reaction.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by recrystallization or chromatography." ] }

CAS RN

2649243-89-8

Product Name

2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid

Molecular Formula

C12H14O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.